
Thiadrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiadrine is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiadrine involves several steps, typically starting with the preparation of precursor compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, one common method involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as ultra-performance liquid chromatography (UPLC) with photodiode array detection . These methods allow for the efficient and large-scale production of this compound, ensuring consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Thiadrine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by factors such as pH, concentration, and the presence of specific reagents .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include potassium ferricyanide for derivatization and various solvents for separation and purification . The reaction conditions, such as temperature and pH, play a crucial role in determining the stability and reactivity of this compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in an oxidation reaction, the primary product might be an oxidized form of this compound, while in a substitution reaction, a different functional group may be introduced into the molecule .
Scientific Research Applications
Thiadrine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Thiadrine involves its interaction with specific molecular targets and pathways. It acts as a coenzyme in various metabolic processes, combining with adenosine triphosphate (ATP) to form active compounds that participate in biochemical reactions . This interaction is crucial for the compound’s effects on cellular metabolism and energy production .
Comparison with Similar Compounds
Similar Compounds
Thiadrine is often compared with other compounds such as thiamine (vitamin B1), theacrine, and other purine alkaloids . These compounds share some structural similarities but differ in their specific properties and applications.
Uniqueness
What sets this compound apart from similar compounds is its unique stability and reactivity under various conditions. Unlike thiamine, which is sensitive to heat and light, this compound maintains its stability, making it more suitable for certain industrial applications . Additionally, its specific interactions with molecular targets provide distinct therapeutic potentials that are not observed with other similar compounds .
Properties
CAS No. |
944-90-1 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C11H14N2S/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3 |
InChI Key |
GMFUTRCIEWHKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SC(=N)N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


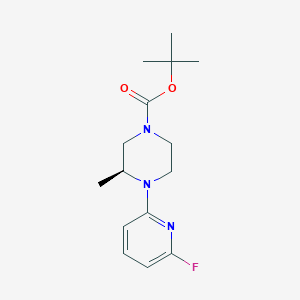
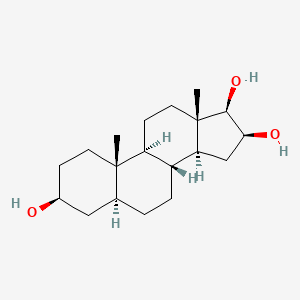
![3-[(2-Oxochromen-3-yl)methyl]chromen-2-one](/img/structure/B12812831.png)
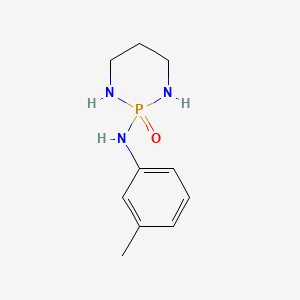
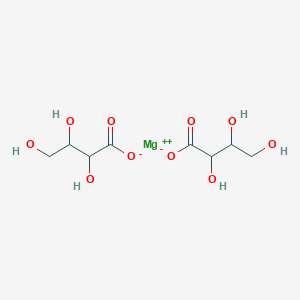
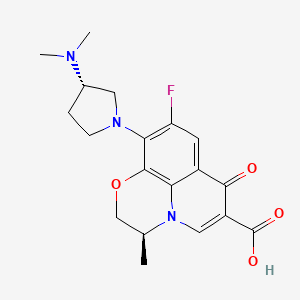
![6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)
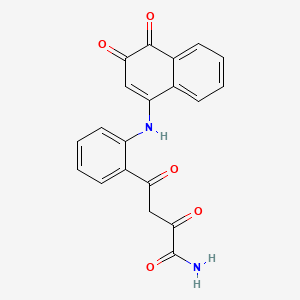
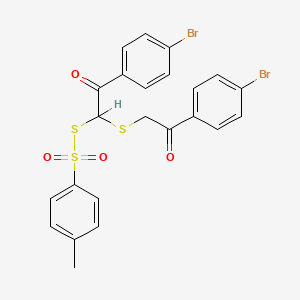
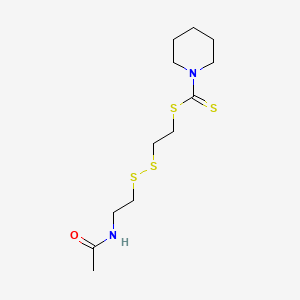
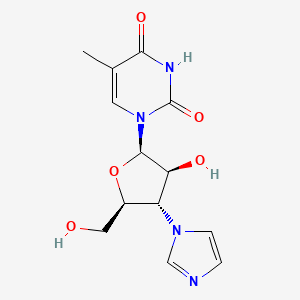

![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)

